molecular formula C20H20Br2N2O2 B12452314 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine

1,4-Bis(3-bromo-4-methylbenzoyl)piperazine

Cat. No.: B12452314
M. Wt: 480.2 g/mol
InChI Key: DEXPHVOUQRQKAJ-UHFFFAOYSA-N
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Description

1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is a piperazine derivative featuring two 3-bromo-4-methylbenzoyl groups attached to the nitrogen atoms of the piperazine ring. This compound belongs to a class of bis-aromatic acylpiperazines, which are characterized by their structural versatility and diverse pharmacological applications. Piperazine derivatives are widely studied for their roles in medicinal chemistry, materials science, and catalysis due to their ability to modulate solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula

C20H20Br2N2O2

Molecular Weight

480.2 g/mol

IUPAC Name

[4-(3-bromo-4-methylbenzoyl)piperazin-1-yl]-(3-bromo-4-methylphenyl)methanone

InChI

InChI=1S/C20H20Br2N2O2/c1-13-3-5-15(11-17(13)21)19(25)23-7-9-24(10-8-23)20(26)16-6-4-14(2)18(22)12-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

DEXPHVOUQRQKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine typically involves the reaction of piperazine with 3-bromo-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-bromo-4-methylbenzoyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

Mechanism of Action

The mechanism of action of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is not well-documented. it is likely to interact with various molecular targets and pathways due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent-Based Comparisons

Brominated Piperazine Derivatives
  • 1,4-Bis(3-bromopropionyl)piperazine (): This compound, with bromopropionyl groups, was synthesized as a lead anti-tumor agent. Derivatives such as 1,4-bis[3-(amino-dithiocarboxy)propionyl]piperazine showed up to 90% inhibition of HL-60 leukemia cells at 10 µM. In contrast, 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine lacks the dithiocarboxy modification but shares bromine substituents, which may enhance electrophilic interactions in biological systems. The aromatic benzoyl groups in the target compound could improve membrane permeability compared to aliphatic bromopropionyl chains .
  • C20H16Br2N6S4 (): A brominated thiadiazole-piperazine hybrid with a molecular weight of 382.2 g/mol. While it shares bromine substituents, its thiadiazole rings and sulfur content differ significantly, likely influencing antimicrobial activity.
Acylated Piperazines
  • 1,4-Bis(methacryloyl)piperazine (NBMP) (): Polymerized NBMP is used in cross-linking applications. The methacryloyl groups enable radical polymerization, yielding materials with thermal stability (TGA data shown).
  • 1,4-Bis(4-fluorophenylsulfonyl)piperazine (): A sulfonyl derivative with antidiabetic activity (30% DPP-4 inhibition at 100 µM). The target compound’s bromine may provide halogen bonding, a feature absent in sulfonyl analogs .
Aminopropyl-Substituted Piperazines
  • 1,4-Bis(3-aminopropyl)piperazine (): This compound facilitates rapid nanoparticle formation due to tertiary amines enhancing solvation. The target compound’s benzoyl groups lack basic amines, likely reducing its utility in nanoparticle synthesis but improving stability in acidic environments .
  • N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine (): An antimalarial derivative with improved selectivity indices. The aminopropyl chains enable hydrogen bonding with parasitic targets, whereas the target compound’s benzoyl groups may prioritize hydrophobic interactions .

Biological Activity

1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C20H20Br2N2O2C_{20}H_{20}Br_2N_2O_2 and a molecular weight of 480.19 g/mol, this compound features a piperazine core that is common in many pharmaceuticals, which may contribute to its biological efficacy.

The synthesis of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine typically involves the reaction of piperazine with 3-bromo-4-methylbenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization.

Antimicrobial Properties

Research indicates that 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with preliminary studies suggesting it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind its antimicrobial action likely involves interference with bacterial cell wall synthesis or function.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism of action may involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

A comparative analysis shows that 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine has a cytotoxic effect similar to established chemotherapeutics like doxorubicin but with potentially lower toxicity to healthy cells.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
A431 (skin cancer)<10Doxorubicin5
HT29 (colon cancer)<15Doxorubicin7

The precise mechanism by which 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets due to its structural components:

  • Piperazine Core : Known to interact with neurotransmitter receptors and enzymes.
  • Brominated Benzoyl Groups : May enhance lipophilicity and facilitate membrane penetration, increasing bioavailability.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study : A study published in MDPI demonstrated that derivatives of piperazine, including 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine, showed promising antibacterial effects against multiple strains, indicating its potential as a new antimicrobial agent .
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through molecular docking studies that revealed strong binding affinity to topoisomerase II .

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